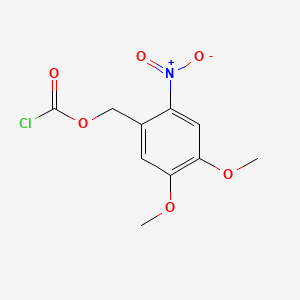
Carbonato de 4,5-dimetoxi-2-nitrobencilo
Descripción general
Descripción
Synthesis Analysis
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate and related compounds have been synthesized and evaluated for specific characteristics and potential applications. For instance, the synthesis of related 4,5-dimethoxy-2-nitro derivatives has been explored for their ability to exhibit preferential toxicity towards hypoxic cells, indicating a method for targeting specific cellular environments (Shyam et al., 1999). Furthermore, the development of novel photolabile protecting groups, such as bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol from 4,5-dimethoxy-2-nitrobenzyl alcohol, highlights the compound's relevance in creating sensitive groups for controlled reactions (Kantevari et al., 2005).
Molecular Structure Analysis
The molecular structure of derivatives of 4,5-dimethoxy-2-nitrobenzyl carbonochloridate has been determined through various spectroscopic and crystallographic techniques. For example, the crystal structure of a novel dihydropyridine derivative synthesized from 4,5-dimethoxy-2-nitrobenzaldehyde showcases the intricate details obtainable through X-ray diffraction, providing insights into the compound's molecular geometry and electron distribution (Maru & Shah, 2013).
Chemical Reactions and Properties
Chemical properties of 4,5-dimethoxy-2-nitrobenzyl carbonochloridate derivatives have been explored, particularly their photoreactivity. Studies have examined the photochemical reaction mechanisms of related compounds, revealing the electronic dynamics and the impact of substituents on their reactivity (Hashimoto et al., 2019). These insights are crucial for understanding how modifications to the compound can influence its behavior under specific conditions.
Aplicaciones Científicas De Investigación
Protección de aminas
Carbonato de 4,5-dimetoxi-2-nitrobencilo: es ampliamente utilizado en síntesis orgánica para la protección de aminas. El compuesto actúa como un grupo protector que puede eliminarse selectivamente en una etapa posterior sin afectar otros grupos funcionales en la molécula . Esto es particularmente útil en procesos sintéticos de múltiples pasos donde ciertos grupos funcionales deben ser inertes a las condiciones de reacción.
Síntesis de nucleótidos
En el campo de la síntesis de nucleótidos, este compuesto se emplea para la N-protección de bases. La protección de las bases nitrogenadas es un paso crítico en la síntesis de nucleótidos, que son los bloques de construcción del ADN y el ARN . La protección asegura que las bases no reaccionen prematuramente o sufran modificaciones no deseadas durante el proceso sintético.
Grupos protectores fotoquímicos
El compuesto sirve como un grupo protector fotoquímico en la síntesis orgánica. Se puede unir a un grupo funcional para evitar su participación en una reacción hasta que se exponga a la luz, momento en el que se elimina el grupo protector . Esto permite un control preciso sobre el proceso de reacción, lo que permite la activación de ciertas partes de una molécula mientras se dejan otras intactas.
Intermediarios farmacéuticos
Como intermedio farmacéutico, el 6-Nitroveratril cloroformato participa en la producción de varios compuestos farmacéuticos. Su papel como intermedio permite la introducción de grupos funcionales específicos que son necesarios para la actividad de las moléculas de fármacos .
Síntesis de péptidos
Este compuesto también es significativo en la síntesis de péptidos. Se utiliza para proteger aminoácidos y péptidos durante el ensamblaje de cadenas de péptidos . La protección es esencial para evitar la formación de enlaces peptídicos indeseados, que pueden conducir a secuencias peptídicas incorrectas.
Modificación de propiedades superficiales
En la ciencia de los materiales, el This compound se utiliza para modificar las propiedades superficiales de materiales como la quitosana. Al introducir un grupo NVOC fotoescindible en la quitosana, los investigadores pueden controlar la unión celular, una técnica que tiene implicaciones en la ingeniería de tejidos y la medicina regenerativa .
Mecanismo De Acción
Target of Action
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as 6-Nitroveratryl chloroformate, is primarily used as a reagent for the protection of amines . The compound’s primary targets are therefore amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Mode of Action
The compound interacts with its targets (amines) by forming a protective group around them . This interaction results in the N-protection of bases in nucleotide synthesis, which is crucial for the synthesis of DNA and RNA .
Biochemical Pathways
The compound affects the biochemical pathways involved in nucleotide synthesis . By protecting the bases in these pathways, it ensures the correct assembly and integrity of nucleic acids, which are essential for the storage and transmission of genetic information .
Result of Action
The result of the compound’s action is the successful protection of amines during nucleotide synthesis . This protection is crucial for the correct formation of nucleic acids and can prevent errors in genetic information that could lead to mutations .
Action Environment
The action, efficacy, and stability of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate are influenced by various environmental factors. These include the conditions under which the compound is used, such as temperature, pH, and the presence of other substances that could react with the compound. Proper storage and handling of the compound are essential to maintain its stability and effectiveness .
Safety and Hazards
Direcciones Futuras
The use of “4,5-Dimethoxy-2-nitrobenzyl carbonochloridate” and similar compounds in the field of photoremovable protecting groups is a promising area of research . These compounds allow for the control of cellular chemistry and physiology in a spatiotemporal manner, which could have significant implications for biomedical applications .
Propiedades
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPKIOWBQFXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195538 | |
| Record name | ((Nitroveratryl)oxy)chlorocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42855-00-5 | |
| Record name | ((Nitroveratryl)oxy)chlorocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((Nitroveratryl)oxy)chlorocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethoxy-2-nitrobenzyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1229522.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B1229523.png)


![4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B1229528.png)



![2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1229536.png)

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1229540.png)
![N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide](/img/structure/B1229541.png)
![6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1229542.png)
![N-ethyl-3-[4-morpholinyl(oxo)methyl]-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide](/img/structure/B1229543.png)